REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[CH:4]([O:11][CH2:12][CH:13]=C)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[O:16]=[O+][O-].CSC>ClCCl>[CH3:1][O:2][C:3](=[O:15])[CH:4]([O:11][CH2:12][CH:13]=[O:16])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1
|
Name
|
Allyloxy-phenyl-acetic acid methyl ester
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
COC(C(C1=CC=CC=C1)OCC=C)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
O3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
|
Quantity
|
10.8 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
kept at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography over 50 g SiO2-flash pack
|
Type
|
CUSTOM
|
Details
|
over 60 minutes
|
Duration
|
60 min
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C1=CC=CC=C1)OCC=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.72 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |